N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride
Overview
Description
This compound belongs to a class of chemicals that involve cyclopropanamine as a core structure, modified with specific functional groups that may contribute to its unique chemical and physical properties. The presence of chloro, fluoro, and furyl groups suggests potential reactivity and applications in various chemical and pharmaceutical contexts.
Synthesis Analysis
The synthesis of similar cyclopropanamine derivatives often involves catalytic cyclopropanation of alkenes, starting from conjugated ene-yne-ketones with transition metal compounds (Miki et al., 2004). These methods could potentially be adapted to synthesize the compound , utilizing specific furyl and chloro-fluorophenyl precursors.
Molecular Structure Analysis
The molecular structure of cyclopropanamine derivatives, including the spatial arrangement of its substituents, significantly affects their chemical reactivity and physical properties. X-ray crystallography provides precise information on molecular geometry, as demonstrated in studies of closely related compounds (Huang Ming-zhi et al., 2005).
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One application of related compounds involves neurokinin-1 (NK1) receptor antagonism, which has implications for treatments related to emesis and depression. For instance, compounds with similar structures have demonstrated high affinity and oral activity as h-NK1 receptor antagonists, showing efficacy in pre-clinical tests relevant to clinical efficacy in these conditions (Harrison et al., 2001).
5-HT2A Receptor Inverse Agonism
Another area of research involves the 5-HT2A receptor inverse agonism, which is significant for its potential antipsychotic properties. Studies have shown that certain compounds act as potent, efficacious, orally active 5-HT2A receptor inverse agonists, indicating their utility in developing new antipsychotic agents (Vanover et al., 2006).
Chemical Synthesis and Catalysis
In the field of chemical synthesis and catalysis, related compounds have been used in the cyclopropanation of alkenes, presenting a novel approach to generate cyclopropane derivatives. This method involves the reaction of alkenes with conjugated ene-yne-ketones, catalyzed by transition metal compounds, which is significant for the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science (Miki et al., 2004).
Opioid Receptor Interaction
Research on compounds structurally similar to N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride has also explored their interaction with opioid receptors. For example, studies on distinct κ ligands, including structurally related compounds, have examined their selectivity and agonistic properties on the κ opioid receptor (KOR), providing insights into their potential therapeutic uses for pain management and other conditions (Wang et al., 2005).
properties
IUPAC Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO.ClH/c15-12-7-9(1-5-13(12)16)14-6-4-11(18-14)8-17-10-2-3-10;/h1,4-7,10,17H,2-3,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLICYWZSPWTEPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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